3-Amino-N-[2-(4-chlorophenyl)ethyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic organic compound belonging to the thieno[2,3-b]quinoline class of heterocycles. It has been investigated for its potential as an anti-cancer agent due to its ability to inhibit phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme implicated in cell motility and tumor metastasis [ [] ].
The synthesis of 3-amino-N-[2-(4-chlorophenyl)ethyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been described in the literature [ [] ]. The synthetic route likely involves a multi-step process starting with appropriately substituted precursors. While specific synthetic details were not provided in the reviewed papers, a general approach to the synthesis of thieno[2,3-b]quinolines often involves the reaction of a thiophene derivative with a quinoline derivative under appropriate conditions.
3-Amino-N-[2-(4-chlorophenyl)ethyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is believed to exert its anti-cancer activity by inhibiting the enzyme PLC-γ [ [] ]. The exact mechanism of inhibition has not been fully elucidated but is likely to involve binding to the active site of the enzyme and preventing its interaction with its natural substrate. Docking studies suggest that this compound interacts with specific amino acids within the active site of PLC-γ, including His356, Glu341, Arg549, and Lys438, through hydrogen bonding [ [] ]. The 4-chlorophenyl moiety occupies a lipophilic pocket within the enzyme [ [] ].
The primary scientific application of 3-amino-N-[2-(4-chlorophenyl)ethyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is in the field of cancer research, where it has been investigated as a potential anti-cancer agent [ [] ]. In vitro studies using a panel of breast cancer cell lines demonstrated potent anti-proliferative activity, with IC50 values in the low nanomolar range [ [] ]. The compound was found to induce cell cycle arrest in the G2/M phases and significantly affect cell morphology and migration in the MDA-MB-231 breast cancer cell line [ [] ]. These findings suggest that it could be a promising candidate for the development of new therapies for breast cancer, particularly triple-negative breast cancer, which is notoriously difficult to treat.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1